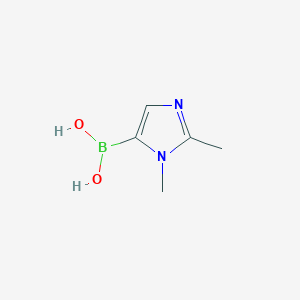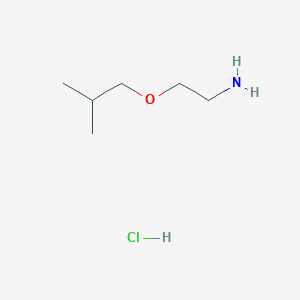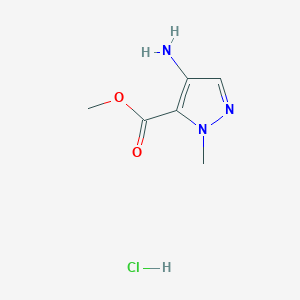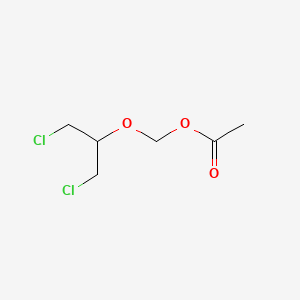![molecular formula C9H14ClNO2 B1451598 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride CAS No. 150031-65-5](/img/structure/B1451598.png)
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
Overview
Description
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, also known as epinephrine or adrenaline, is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body's response to stress, regulating heart rate, blood pressure, and metabolism. In
Scientific Research Applications
Anticancer Activity
The compound 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride, a derivative of vanillin and p-anisidine, has been investigated for its anticancer properties. In a study focusing on T47D breast cancer cells, the compound demonstrated weak activity in inhibiting cell growth. This finding suggests potential, albeit limited, applications in cancer research, particularly in the development of new anticancer agents or in studying the mechanisms of cancer cell proliferation and death (Sukria et al., 2020).
Molecular Interactions
Research into the interactions of similar compounds with bovine serum albumin (BSA) reveals insights into how these molecules might interact within biological systems. For instance, studies on the binding of fluorescent probes derived from 2-methoxy-4-[(methylamino)methyl]phenol and related structures to BSA can inform on their bioavailability and pharmacokinetics, which are crucial aspects of drug development (Ghosh et al., 2016).
Synthesis and Characterization
The synthesis and characterization of compounds derived from 2-methoxy-4-[(methylamino)methyl]phenol form the basis of many studies, focusing on the development of new chemical entities with potential therapeutic applications. These studies involve detailed analysis using techniques like FTIR, GC-MS, and NMR, providing a foundation for further pharmacological investigation (Kusumaningrum et al., 2021).
Antioxidant Properties
Antioxidant activity is another area of interest, with derivatives of 2-methoxy-4-[(methylamino)methyl]phenol being evaluated for their ability to neutralize free radicals. The potential applications of these findings include the development of novel antioxidants for therapeutic use or as additives in various industries to prevent oxidative damage (Kusumaningrum et al., 2021).
Environmental and Analytical Chemistry
Studies have also explored the environmental impact and analytical detection of derivatives similar to 2-methoxy-4-[(methylamino)methyl]phenol. These investigations provide valuable information on the persistence, transformation, and detection of these compounds in environmental samples, which is crucial for assessing their ecological impact and for developing methods for their monitoring and removal (Peverly et al., 2014).
properties
IUPAC Name |
2-methoxy-4-(methylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-7-3-4-8(11)9(5-7)12-2;/h3-5,10-11H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQWMTCPRHENLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)


![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)



